3-Bromo-7,12-diphenylbenzo[k]fluoranthene

Catalog No.
S1544250
CAS No.
187086-32-4
M.F
C32H19Br
M. Wt
483.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-7,12-diphenylbenzo[k]fluoranthene

CAS Number

187086-32-4

Product Name

3-Bromo-7,12-diphenylbenzo[k]fluoranthene

IUPAC Name

3-bromo-7,12-diphenylbenzo[k]fluoranthene

Molecular Formula

C32H19Br

Molecular Weight

483.4 g/mol

InChI

InChI=1S/C32H19Br/c33-27-19-18-26-30-24(27)16-9-17-25(30)31-28(20-10-3-1-4-11-20)22-14-7-8-15-23(22)29(32(26)31)21-12-5-2-6-13-21/h1-19H

InChI Key

MBWSEPXTVAGLJS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C3C4=C5C(=C(C=C4)Br)C=CC=C5C3=C(C6=CC=CC=C62)C7=CC=CC=C7

Canonical SMILES

C1=CC=C(C=C1)C2=C3C4=C5C(=C(C=C4)Br)C=CC=C5C3=C(C6=CC=CC=C62)C7=CC=CC=C7

3-Bromo-7,12-diphenylbenzo[k]fluoranthene is a polycyclic aromatic hydrocarbon characterized by its complex structure, which includes a bromine atom and two phenyl groups attached to a benzo[k]fluoranthene backbone. Its molecular formula is C32H19Br, and it has a molecular weight of approximately 483.4 g/mol. This compound exhibits notable physical properties, including a density of 1.409 g/cm³ and a boiling point of around 649.4°C .

  • Polycyclic Aromatic Hydrocarbon (PAH) Research

    3-Br-DPBF belongs to the class of PAHs, a group of organic compounds known for their prevalence in combustion processes and environmental contamination. Studying 3-Br-DPBF can contribute to the understanding of PAH formation, environmental fate, and potential health risks [].

  • Organic Semiconductor Research

    The structure of 3-Br-DPBF with its fused aromatic rings and phenyl groups indicates potential semiconducting properties. Research on similar PAH derivatives explores their application in organic electronics like field-effect transistors and organic light-emitting diodes (OLEDs) []. However, specific research on 3-Br-DPBF's semiconducting properties is limited.

  • Organic Synthesis and Material Science

The reactivity of 3-bromo-7,12-diphenylbenzo[k]fluoranthene primarily involves electrophilic aromatic substitution due to the presence of the bromine atom, which can act as a leaving group in various chemical transformations. It can undergo reactions such as:

  • Nucleophilic substitution: The bromine can be replaced by nucleophiles under appropriate conditions.
  • Electrophilic addition: The aromatic rings can participate in electrophilic addition reactions, particularly in the presence of strong electrophiles.

These reactions make it a versatile intermediate for synthesizing more complex organic molecules.

Research indicates that polycyclic aromatic hydrocarbons, including 3-bromo-7,12-diphenylbenzo[k]fluoranthene, may exhibit various biological activities. Some studies suggest potential mutagenic effects, linking these compounds to cellular toxicity and carcinogenicity. The specific biological impact of 3-bromo-7,12-diphenylbenzo[k]fluoranthene is still under investigation, but its structural similarity to known carcinogens raises concerns regarding its safety and environmental impact .

Several synthetic routes have been developed for producing 3-bromo-7,12-diphenylbenzo[k]fluoranthene:

  • Bromination of benzo[k]fluoranthene: This method involves the direct bromination of benzo[k]fluoranthene in the presence of brominating agents.
  • Metal-catalyzed coupling reactions: Utilizing palladium or nickel catalysts can facilitate the coupling of phenyl groups with halogenated precursors.
  • Multi-step synthesis: This approach may involve several steps starting from simpler aromatic compounds, ultimately leading to the desired product through a series of reactions including Friedel-Crafts acylation and subsequent bromination.

3-Bromo-7,12-diphenylbenzo[k]fluoranthene finds applications in various fields:

  • Research: It serves as a model compound for studying the properties and behaviors of polycyclic aromatic hydrocarbons.
  • Material Science: Its unique electronic properties make it suitable for applications in organic electronics and photonic devices.
  • Environmental Studies: Understanding its behavior and degradation in environmental contexts is crucial for assessing pollution risks associated with polycyclic aromatic hydrocarbons.

Interaction studies involving 3-bromo-7,12-diphenylbenzo[k]fluoranthene often focus on its binding affinities with biological macromolecules such as proteins and nucleic acids. Preliminary findings suggest that it may interact with DNA and proteins involved in cellular repair mechanisms, potentially leading to mutagenic outcomes. Such studies are essential for elucidating its toxicological profile and understanding its environmental fate .

3-Bromo-7,12-diphenylbenzo[k]fluoranthene shares structural similarities with various other polycyclic aromatic hydrocarbons. Below are some comparable compounds along with their distinguishing features:

Compound NameStructural FeaturesUnique Aspects
Benzo[a]pyreneContains four fused benzene ringsKnown carcinogen; extensively studied
PyreneComposed of four fused benzene ringsUsed in organic electronics
PhenanthreneThree fused benzene ringsLess toxic than other PAHs
7-Bromobenzo[a]pyreneSimilar structure with a bromine substituentExhibits different biological activities

Each compound exhibits unique properties that influence their reactivity, biological activity, and applications in various fields. The presence of bromine in 3-bromo-7,12-diphenylbenzo[k]fluoranthene differentiates it from others by potentially enhancing its reactivity and modifying its interaction with biological systems .

XLogP3

9.7

Wikipedia

3-Bromo-7,12-diphenylbenzo[k]fluoranthene

Dates

Last modified: 08-15-2023

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